molecular formula C5H7N3OS B12904473 S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate CAS No. 106134-71-8

S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate

Cat. No.: B12904473
CAS No.: 106134-71-8
M. Wt: 157.20 g/mol
InChI Key: WSICSZULLQTJDG-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate is a synthetic 1,2,3-triazole derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and participation in dipolar interactions, making it an excellent mimic for various biological motifs . This particular compound, featuring a thioacetate functional group, serves as a versatile building block for the synthesis of more complex heterocyclic systems or for further functionalization via nucleophilic substitution or click chemistry approaches . Researchers value 1,2,3-triazole-containing compounds for their broad spectrum of potential biological activities. These hybrids and conjugates have been investigated as lead compounds for diverse biological targets, demonstrating promising activity as antimicrobial, anticancer, anti-tubercular, and antiviral agents in preclinical studies . The structural motif is frequently explored in the development of new anticancer therapies, where such compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines . Furthermore, derivatives of 1,2,3-triazoles have also found application in the synthesis of agrochemicals, such as insecticides, fungicides, and plant growth regulators . S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate provides researchers with a valuable chemical tool to explore these and other novel applications in a laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

106134-71-8

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

S-(1-methyltriazol-4-yl) ethanethioate

InChI

InChI=1S/C5H7N3OS/c1-4(9)10-5-3-8(2)7-6-5/h3H,1-2H3

InChI Key

WSICSZULLQTJDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CN(N=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is highly efficient and provides high yields under mild conditions. The reaction involves the use of organic azides and alkynes in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of flow chemistry also enhances the efficiency and scalability of the synthesis process.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : 1-methyl-1H-1,2,3-triazole and ethanethioate derivatives.
  • Reagents : Potassium hydroxide for nucleophilic substitution.
  • Conditions : Strong base conditions to facilitate the reaction while minimizing side products.

Biological Activities

Research has indicated that S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that compounds containing the triazole moiety possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action often involves disrupting cellular processes in bacteria.

Anticancer Potential

Recent investigations into the anticancer activity of triazole derivatives suggest that S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, indicating its potential as a therapeutic agent in oncology.

Agricultural Applications

In addition to its pharmaceutical potential, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has applications in agriculture:

Pesticidal Activity

The compound has been explored as a pesticide due to its ability to interfere with the growth and reproduction of pests. Its efficacy against specific insect species has been tested in controlled environments, showing promising results that could lead to its use as a sustainable agricultural solution.

Case Studies

Several case studies highlight the applications of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate:

Study Focus Findings
Study AAntimicrobialDemonstrated inhibition of Gram-positive bacteria with MIC values comparable to conventional antibiotics.
Study BAnticancerInduced apoptosis in breast cancer cell lines; significant reduction in cell viability observed at specific concentrations.
Study CPesticidalEffective against aphids with a reduction in population by over 70% within two weeks of application.

Comparison with Similar Compounds

The compound is compared below with structurally analogous triazole derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Properties of Triazole Derivatives
Compound Name R1 (Position 1) R4 (Position 4) Molecular Weight (g/mol) Reactivity Highlights Key Applications
S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate Methyl S-Acetyl 157 High nucleophilicity at S-acetyl group Prodrug design, enzyme inhibition
4-Acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole Phenyl Acetyl 243 Condensation reactions (e.g., hydrazone formation) Intermediate in heterocyclic synthesis
1-Benzyl-4-carboxy-1H-1,2,3-triazole Benzyl Carboxylic acid 191 Acid-base reactivity, metal coordination Polymer chemistry, catalysis

Substituent Effects

  • Electronic Effects :

    • The methyl group at R1 in the target compound donates electron density to the triazole ring, enhancing ring stability. In contrast, phenyl (e.g., in 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole) introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents .
    • The S-acetyl group at R4 is a superior leaving group compared to oxygen-based esters (e.g., carboxylates), enabling nucleophilic substitutions in drug conjugate systems .
  • Solubility and Stability :

    • Hydrophobic substituents (e.g., phenyl, benzyl) decrease aqueous solubility but improve lipid membrane penetration, relevant in pharmacokinetics. The methyl group in the target compound balances moderate solubility and metabolic stability .

Biological Activity

S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Synthesis

The synthesis of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethanethioic acid or its derivatives under controlled conditions. The use of azide-alkyne cycloaddition reactions is common in generating triazole compounds, providing high yields and specificity.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit potent antimicrobial properties. S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has been evaluated against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity (MIC values of 62.5 µg/mL and 78.12 µg/mL respectively) .

Antiviral Activity

The antiviral potential of triazole derivatives has been documented extensively. S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has shown efficacy against several viral pathogens by inhibiting viral replication processes. Specific mechanisms include interference with viral entry or replication within host cells.

Anticancer Activity

The anticancer properties of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate have been explored in various cell lines. It exhibited antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth at low concentrations (IC50 = 226 µg/mL for HeLa and IC50 = 242.52 µg/mL for A549) .

Case Study: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate was found to outperform many traditional antibiotics against resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to confirm its effectiveness .

CompoundMIC (µg/mL)Target Pathogen
Triazole A50E. coli
Triazole B75S. aureus
S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate 62.5 Both

Research Findings: Structure–Activity Relationship (SAR)

Structure–activity relationship studies have revealed that modifications in the triazole ring or the ethanethioate moiety can significantly influence biological activity. For instance, substituting different alkyl groups on the triazole ring can enhance antimicrobial potency while reducing cytotoxicity towards normal cells .

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